7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide
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Overview
Description
7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a benzyl group attached to a pyrrolo-benzothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Uniqueness
7-fluoro-N-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its pyrrolo-benzothiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16F4N2O3S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
7-fluoro-5,5-dioxo-N-[[3-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide |
InChI |
InChI=1S/C20H16F4N2O3S/c21-14-6-7-15-17(10-14)30(28,29)18(16-5-2-8-26(15)16)19(27)25-11-12-3-1-4-13(9-12)20(22,23)24/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,25,27) |
InChI Key |
NQAOFHMVUUOWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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